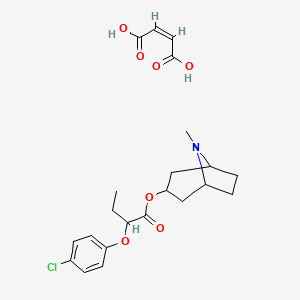
SM-21 maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SM-21 maleate: is a potent and selective sigma-2 receptor antagonist with central effects following systemic administration. It is known to cause increased release of acetylcholine at central muscarinic synapses. This compound is recognized for its potent analgesic effects, comparable to morphine, and its nootropic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SM-21 maleate involves the esterification of tropanyl 2-(4-chlorophenoxy)butanoate with maleic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity. The final product is often subjected to high-performance liquid chromatography (HPLC) to confirm its purity, which is typically ≥99% .
化学反応の分析
Types of Reactions: SM-21 maleate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chlorophenoxy group.
Common Reagents and Conditions:
Esterification: Requires an alcohol (tropanol) and an acid (maleic acid) with a catalyst such as sulfuric acid.
Hydrolysis: Involves water or aqueous solutions under acidic or basic conditions.
Substitution: Utilizes nucleophiles like hydroxide ions under basic conditions.
Major Products:
Esterification: Produces this compound.
Hydrolysis: Yields tropanyl 2-(4-chlorophenoxy)butanoate and maleic acid.
Substitution: Results in the replacement of the chlorine atom in the chlorophenoxy group with the nucleophile.
科学的研究の応用
Neuropharmacological Applications
Mechanism of Action:
SM-21 maleate is a selective sigma-2 receptor antagonist. Its mechanism involves the modulation of acetylcholine release at central muscarinic synapses, which enhances cholinergic signaling. This property makes it a candidate for studying cognitive enhancement and neuroprotection.
Cognitive Enhancement:
Research indicates that this compound has nootropic properties, comparable to existing cognitive enhancers. It has been shown to improve learning and memory in animal models, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s disease .
Neuroprotection:
Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in models of traumatic brain injury (TBI), where it has been observed to reduce neuronal loss and improve long-term neurological outcomes .
Pain Management
Analgesic Properties:
this compound exhibits potent analgesic effects, comparable to morphine, making it a valuable compound for pain management research. Its ability to modulate pain pathways without the severe side effects associated with traditional opioids is noteworthy .
Research Findings:
In preclinical studies, this compound has been effective in alleviating pain responses in various models, including inflammatory and neuropathic pain models. Its unique mechanism of action may offer new avenues for developing analgesics that minimize dependency risks associated with opioid use .
Behavioral Studies
Effects on Drug-Induced Behavior:
this compound has been utilized in behavioral studies to assess its impact on drug-induced behaviors, particularly concerning substances like cocaine. Research indicates that it attenuates the convulsive and locomotor stimulatory effects of cocaine in mice, highlighting its potential role in addiction research .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Dolma et al., 2016 | Inhibition of Dopamine Receptor D4 impedes glioblastoma stem cell survival | Potential cancer therapy |
| Matsumoto et al., 2007 | Effects on behavioral toxic and stimulant effects of cocaine | Addiction treatment research |
| Ishima & Hashimoto, 2012 | Potentiation of NGF-induced neurite outgrowth | Neuroregenerative applications |
作用機序
SM-21 maleate exerts its effects by selectively antagonizing sigma-2 receptors. This leads to an increased release of acetylcholine at central muscarinic synapses. The compound’s analgesic effects are attributed to its ability to modulate pain pathways, while its nootropic properties are linked to enhanced cholinergic neurotransmission .
類似化合物との比較
R-(+)-Hyoscyamine: A derivative with potent antinociceptive and cognitive-enhancing activities.
Tropanyl 2-(4-chlorophenoxy)butanoate: A precursor in the synthesis of SM-21 maleate.
Uniqueness: this compound stands out due to its dual role as a potent analgesic and nootropic agent. Its selective antagonism of sigma-2 receptors and its ability to increase acetylcholine release at central muscarinic synapses make it unique among similar compounds .
特性
CAS番号 |
155059-42-0 |
|---|---|
分子式 |
C22H28ClNO7 |
分子量 |
453.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14+,16?,17?; |
InChIキー |
BHXGTFUQDGMXHA-YYRFEMRUSA-N |
SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
同義語 |
(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















